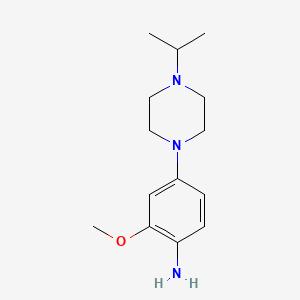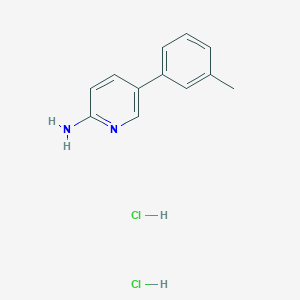
5-(m-Tolyl)pyridin-2-amine dihydrochloride
Vue d'ensemble
Description
5-(m-Tolyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 . It has a molecular weight of 257.16 g/mol .
Molecular Structure Analysis
The molecular structure of 5-(m-Tolyl)pyridin-2-amine dihydrochloride consists of a pyridine ring attached to a methylphenyl group . The InChI representation of the molecule isInChI=1S/C12H12N2.2ClH/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11;;/h2-8H,1H3,(H2,13,14);2*1H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.16 g/mol and a complexity of 181 . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 38.9 Ų . The exact mass and the monoisotopic mass of the compound are both 256.0534038 g/mol .Applications De Recherche Scientifique
Small Molecule Activation
- The compound has been utilized in small molecule activation studies, particularly involving thorium terminal imido metallocene. This research demonstrates the compound's role in activating a variety of small molecules, including pyridine derivatives and amines, showcasing its potential in organometallic chemistry and catalysis (Zhou et al., 2015).
Organometallic Chemistry
- In the domain of organometallic chemistry, this compound has been part of studies focusing on the formation of unsymmetrically substituted dimethylplatinum(II) complexes. Such studies are crucial in understanding the coordination chemistry and potential catalytic applications of platinum-based complexes (Thorn & Calabrese, 1988).
Biochemical Applications
- Its derivatives have been explored for biochemical applications, such as in the oxyfunctionalization of pyridine derivatives using whole cells. This research is significant in the chemical industry for synthesizing intermediates for pharmaceutical products and biologically active substances (Stankevičiūtė et al., 2016).
Synthetic Chemistry
- The compound has also been used in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such studies are valuable for developing new synthetic routes in organic chemistry, particularly in the creation of novel compounds with potential biological activities (Ahmad et al., 2017).
Ligand Exchange Studies
- Research has also focused on its use in ligand exchange studies, such as in the amine substitution of bromo(o-tolyl)bis(triphenylphosphine)nickel(II), which is pivotal for understanding the dynamics of ligand substitution in transition metal complexes (Nakamura, Maruya, & Mizoroki, 1980).
Neurotransmitter Transport Inhibition
- Another significant area of application is in the identification of selective inhibitors of excitatory amino acid transporter subtypes, an area of research that contributes to the understanding of neurotransmitter transport and potential therapeutic targets (Wu et al., 2019).
Propriétés
IUPAC Name |
5-(3-methylphenyl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11;;/h2-8H,1H3,(H2,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDJTOHSVIEJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661725 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(m-Tolyl)pyridin-2-amine dihydrochloride | |
CAS RN |
1189458-99-8 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







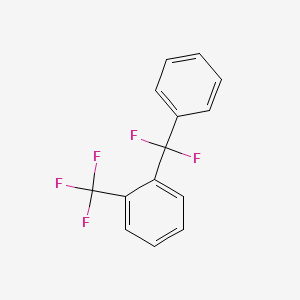
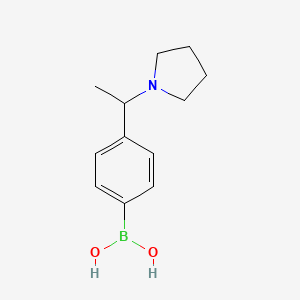

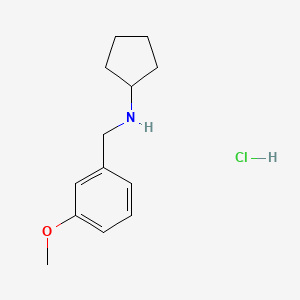

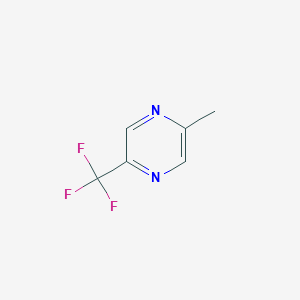


![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)
